molecular formula C21H20ClN3O4S B2517089 1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 862763-56-2

1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No.: B2517089
CAS No.: 862763-56-2
M. Wt: 445.92
InChI Key: GQBANWQNFWTTNK-UHFFFAOYSA-N
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Description

1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, an oxazole ring, and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving the use of recyclable solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, an oxazole ring, and a chlorobenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the oxazole ring can enhance the compound’s ability to interact with certain biological targets, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c22-16-6-8-17(9-7-16)30(27,28)20-21(25-12-10-14(11-13-25)18(23)26)29-19(24-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBANWQNFWTTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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